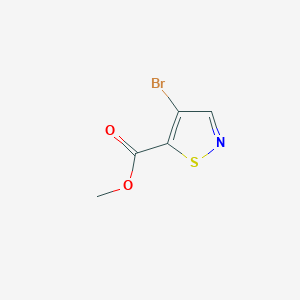

Methyl 4-bromo-1,2-thiazole-5-carboxylate

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon. openaccessjournals.comijpsr.com These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the cyclic system. openaccessjournals.com Their structural diversity and functional versatility make them indispensable in numerous scientific disciplines, particularly in medicinal chemistry, agrochemicals, and materials science. openaccessjournals.comijpsr.com In fact, it is estimated that over 90% of new drugs incorporate heterocyclic motifs, highlighting their profound impact on drug discovery and development. ijraset.com

The significance of these compounds stems from their prevalence in nature, forming the core structures of many essential biological molecules like vitamins, alkaloids, and antibiotics. ijraset.comijsrtjournal.com This natural prevalence has inspired chemists to explore their synthetic analogues, leading to the development of novel therapeutic agents for a wide range of diseases, including cancer, infections, and neurological disorders. ijraset.comijsrtjournal.com Beyond pharmaceuticals, heterocyclic compounds are crucial in the creation of advanced materials such as conducting polymers, functional dyes, and organic semiconductors. openaccessjournals.comlongdom.org The ability to manipulate the heterocyclic scaffold through various synthetic methodologies allows for the precise tuning of molecular properties, making them a central focus of innovation in modern chemistry. openaccessjournals.com

Fundamental Principles and Importance of the 1,2-Thiazole (Isothiazole) Nucleus in Organic Synthesis

The isothiazole (B42339), or 1,2-thiazole, is a five-membered aromatic heterocyclic compound with the molecular formula C₃H₃NS, containing one sulfur and one nitrogen atom adjacent to each other. wikipedia.orgnih.gov First successfully synthesized in 1956, the isothiazole ring is an aromatic system due to the delocalization of six π-electrons, which confers it considerable stability. medwinpublishers.com This aromaticity is a key feature, influencing its reactivity and making it a valuable building block in organic synthesis. medwinpublishers.comnih.gov

The isothiazole nucleus is a prominent structural motif in a variety of biologically active compounds. researchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. medwinpublishers.comresearchgate.netthieme-connect.com For example, the isothiazole ring is a core component in pharmaceutical drugs like ziprasidone. wikipedia.org The unique 1,2-relationship of the two electronegative heteroatoms (sulfur and nitrogen) is crucial to its chemical behavior and biological function. researchgate.net

In organic synthesis, the isothiazole ring serves as a versatile intermediate. researchgate.netresearchgate.net The development of various synthetic routes, such as those starting from β-keto dithioesters or involving the cyclization of compounds with N-C-C-S fragments, has made a wide range of substituted isothiazoles accessible. researchgate.netresearchgate.net These synthetic strategies allow for the introduction of different functional groups onto the isothiazole core, enabling the creation of complex molecules with tailored properties for applications in medicinal chemistry and materials science. thieme-connect.comrsc.org

Contextualization of Methyl 4-bromo-1,2-thiazole-5-carboxylate within Advanced Isothiazole Chemistry

This compound is a substituted isothiazole that serves as a key synthetic intermediate in advanced isothiazole chemistry. Its structure is characterized by a bromine atom at the 4-position and a methyl carboxylate group at the 5-position of the isothiazole ring. This specific arrangement of functional groups makes it a highly valuable building block for the synthesis of more complex and potentially bioactive molecules.

The presence of a bromine atom at the C4 position is particularly significant. Halogenated heterocycles are pivotal precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Simultaneously, the methyl carboxylate group at the C5 position offers another site for chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, by reacting with various amines. mdpi.com The synthesis of isothiazole carboxamides is a common strategy in the development of new therapeutic agents. mdpi.com For instance, the transformation of 3-bromo-4-phenylisothiazole-5-carboxamide to its corresponding carboxylic acid has been reported as a key step in modifying isothiazole scaffolds. mdpi.com

Therefore, this compound is not typically an end-product itself but rather a strategic intermediate. Its bifunctional nature—a site for cross-coupling (the bromo group) and a site for functional group interconversion (the carboxylate group)—positions it as a versatile platform for the construction of diverse and complex isothiazole derivatives for evaluation in medicinal and materials science research.

Data Tables

Table 1: Physicochemical Properties of Isothiazole

| Property | Value | Reference |

| Chemical Formula | C₃H₃NS | wikipedia.org |

| Molar Mass | 85.12 g·mol⁻¹ | wikipedia.org |

| Boiling Point | 114 °C (237 °F; 387 K) | wikipedia.org |

| Acidity (pKa of conjugate acid) | -0.5 | wikipedia.org |

| Appearance | Pale yellow liquid | nih.gov |

| Aromaticity | Aromatic 6π-electron system | medwinpublishers.comnih.gov |

Table 2: Structural and Chemical Information for this compound

| Property | Information |

| Molecular Formula | C₅H₄BrNO₂S |

| IUPAC Name | This compound |

| Key Functional Groups | Isothiazole ring, Bromo group (at C4), Methyl ester (at C5) |

| Primary Role | Synthetic Intermediate |

| Reactivity at C4 (Bromo) | Substrate for cross-coupling reactions (e.g., Suzuki, Stille) |

| Reactivity at C5 (Ester) | Hydrolysis to carboxylic acid, Amidation |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLGDAAVIQSLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of Methyl 4 Bromo 1,2 Thiazole 5 Carboxylate

Reactivity Associated with the Bromine Substituent at the 4-Position

The carbon-bromine bond at the 4-position of the isothiazole (B42339) ring is a key handle for introducing molecular diversity. This section explores the two major transformation pathways involving this substituent: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways on the Halogenated Isothiazole

While nucleophilic aromatic substitution (SNA_r) is a common reaction for many aryl halides, the reactivity of the C4-bromo substituent in isothiazoles is influenced by the electron-withdrawing nature of the heterocyclic ring and the ester group. The isothiazole ring itself can activate the C4 position towards nucleophilic attack.

Research on related 4-haloisothiazole systems suggests that the bromine atom can be displaced by various nucleophiles. For instance, studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netwikipedia.orgthiadiazole) have shown that selective mono- and bis-substitution with morpholine (B109124) can be achieved depending on the reaction conditions. researchgate.net Carrying out the reaction at room temperature often leads to the mono-substituted product. researchgate.net While direct examples for Methyl 4-bromo-1,2-thiazole-5-carboxylate are not extensively documented in readily available literature, the principles of SNA_r on electron-deficient heterocyclic systems provide a strong basis for its potential to react with a range of nucleophiles such as amines, alkoxides, and thiolates. The reaction with amines, for example, would be expected to yield the corresponding 4-amino-1,2-thiazole-5-carboxylate derivatives.

| Nucleophile | Potential Product |

| Amines (R₂NH) | Methyl 4-(dialkylamino)-1,2-thiazole-5-carboxylate |

| Alkoxides (RO⁻) | Methyl 4-alkoxy-1,2-thiazole-5-carboxylate |

| Thiolates (RS⁻) | Methyl 4-(alkylthio)-1,2-thiazole-5-carboxylate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 4-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl and vinyl-substituted thiazoles. The general scheme involves the reaction of the 4-bromo-1,2-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org Studies on similar 4-bromothiazole (B1332970) derivatives have demonstrated the feasibility of this transformation. For instance, the Suzuki coupling of 4-bromo-2-ketothiazoles has been successfully achieved using palladium catalysts with specialized phosphine (B1218219) ligands like Cy-JohnPhos and XPhos. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to proceed under similar conditions to yield the corresponding 4-aryl(heteroaryl)-1,2-thiazole-5-carboxylates.

| Boronic Acid/Ester | Catalyst System | Product |

| Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methyl 4-aryl-1,2-thiazole-5-carboxylate |

| Heteroarylboronic acid | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃) | Methyl 4-heteroaryl-1,2-thiazole-5-carboxylate |

| Vinylboronic ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos) | Methyl 4-vinyl-1,2-thiazole-5-carboxylate |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction of this compound with a terminal alkyne would lead to the formation of a 4-alkynyl-1,2-thiazole-5-carboxylate derivative, a valuable scaffold in medicinal chemistry and materials science. The reactivity of the C-Br bond in brominated thiazoles makes them suitable partners for this transformation. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a 4-alkenyl-1,2-thiazole-5-carboxylate. This reaction provides a direct method for the vinylation of the isothiazole ring at the 4-position. Studies on the Heck coupling of 6-bromo[2,3-d]thienopyrimidines have shown that the choice of catalyst, solvent, and base is crucial for the success of the reaction. rsc.org

Chemical Transformations of the Ester Functionality

The methyl ester group at the 5-position of the isothiazole ring provides another avenue for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1,2-thiazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. nih.gov The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. This transformation is a fundamental step in many synthetic sequences, as the carboxylic acid can be further derivatized.

Ester Interconversion and Amidation Reactions

The ester group can undergo transesterification in the presence of another alcohol under acidic or basic catalysis, allowing for the synthesis of different alkyl esters. More significantly, the ester can be converted into an amide through reaction with an amine. This amidation can be achieved directly by heating the ester with the amine, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a suitable coupling agent. bohrium.comsemanticscholar.org The synthesis of amide derivatives is of great interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. nih.gov For instance, 2-aminothiazole-5-carboxamides have been synthesized as part of the development of the anti-cancer drug dasatinib. semanticscholar.org

| Reagent | Reaction Type | Product |

| H₂O, H⁺ or OH⁻ | Hydrolysis | 4-Bromo-1,2-thiazole-5-carboxylic acid |

| R'OH, H⁺ or base | Transesterification | Alkyl 4-bromo-1,2-thiazole-5-carboxylate |

| R₂NH, heat or coupling agent | Amidation | N,N-Dialkyl-4-bromo-1,2-thiazole-5-carboxamide |

Electrophilic Reactions on the Isothiazole Ring System

Therefore, electrophilic attack on the isothiazole ring of this compound is less likely to occur on the carbon atoms. The nitrogen atom of the isothiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. For example, thiazoles are known to be protonated at the nitrogen atom by strong acids. researchgate.net They can also undergo N-alkylation with alkyl halides to form thiazolium salts. researchgate.net While specific studies on the electrophilic reactions of this compound are scarce, it is plausible that the ring nitrogen could react with strong electrophiles. However, the electron-withdrawing nature of the bromo and carboxylate substituents would be expected to decrease the nucleophilicity of the ring nitrogen, making such reactions less favorable compared to unsubstituted or electron-rich isothiazoles.

Direct Electrophilic Substitution and Directed Ortho-Metallation Strategies

The isothiazole ring is considered an electron-rich aromatic system. Theoretical studies and experimental evidence suggest that the C4 position is the most susceptible to electrophilic attack due to its higher electron density. thieme-connect.com However, in this compound, the C4 position is already occupied by a bromine atom. Consequently, direct electrophilic substitution on the isothiazole ring of this compound is not a common transformation. Any potential electrophilic attack would likely require harsh conditions and may lead to a mixture of products or decomposition.

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. thieme-connect.com This strategy typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. In principle, the ester group at the C5 position of this compound could act as a DMG, directing metallation to the C4 position. However, the presence of the bromine atom at this position complicates this approach. Instead of deprotonation, a halogen-metal exchange is a more likely outcome.

While no specific studies on the directed metallation of this compound have been reported, related systems offer insights. For instance, the lithiation of 2-bromo-1,3-thiazole derivatives with lithium diisopropylamide (LDA) has been shown to occur at the C5 position. researchgate.netgrowingscience.com In the case of the target molecule, treatment with a strong organolithium base like n-butyllithium would likely result in a halogen-metal exchange at the C4 position, generating a 4-lithioisothiazole intermediate. This reactive species could then be trapped with various electrophiles to introduce new functional groups at the C4 position.

Table 1: Plausible Directed Metallation and Electrophilic Trapping of a 4-Bromoisothiazole System (Data below is hypothetical and based on general principles of directed metallation and halogen-metal exchange)

| Entry | Directing Group | Base | Electrophile (E) | Plausible Product |

| 1 | -COOCH₃ | n-BuLi | DMF | Methyl 4-formyl-1,2-thiazole-5-carboxylate |

| 2 | -COOCH₃ | n-BuLi | (CH₃)₂SO₄ | Methyl 4-methyl-1,2-thiazole-5-carboxylate |

| 3 | -COOCH₃ | n-BuLi | CO₂ | 5-(Methoxycarbonyl)-1,2-thiazole-4-carboxylic acid |

Further Halogenation Studies of the Isothiazole Nucleus

Further halogenation of this compound would involve the introduction of another halogen atom onto the isothiazole ring. Given that the C4 position is already brominated, and considering the directing effects of the existing substituents, the C3 position would be the most likely site for a subsequent electrophilic halogenation. However, the deactivating effect of the ester group and the existing bromine atom would likely make such a reaction challenging, requiring forcing conditions.

Alternatively, palladium-catalyzed C-H activation and subsequent halogenation could provide a more controlled route. While no direct examples for the target molecule exist, palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-4-carbonitrile at the C5 position has been demonstrated, indicating the feasibility of C-H functionalization on the isothiazole ring. acs.org A similar strategy could potentially be adapted for halogenation at the C3 position.

Isothiazole Ring-Opening and Rearrangement Processes

The isothiazole ring, although aromatic, can undergo ring-opening reactions under specific conditions. medwinpublishers.comresearchgate.net These reactions often involve nucleophilic attack, particularly at the sulfur atom, or reductive cleavage. For instance, treatment of isothiazolium salts with nucleophiles can lead to ring-opened intermediates that may subsequently recyclize to form different heterocyclic systems, such as thiophenes. cdnsciencepub.com

Reductive ring-opening of thiazoles has been achieved using sodium in liquid ammonia. researchgate.net While specific studies on this compound are not available, it is plausible that strong reducing agents could cleave the N-S bond of the isothiazole ring.

Oxidation of the ring sulfur to a sulfoxide (B87167) or sulfone significantly activates the isothiazole ring towards nucleophilic attack and can facilitate ring-opening. For example, isothiazole 1,1-dioxides react with sodium azide (B81097) to yield ring-opened products. medwinpublishers.com

Table 2: Potential Ring-Opening Reactions of the Isothiazole Nucleus (The following are representative examples of isothiazole ring-opening reactions and not specific to the title compound)

| Reactant Type | Reagents and Conditions | Product Type |

| Isothiazolium Salt | Nucleophiles (e.g., carbanions) | Thiophene derivatives |

| Thiazole (B1198619) Derivative | Sodium in liquid ammonia | Substituted propenethiolates |

| Isothiazole 1,1-Dioxide | Sodium azide in acetonitrile | Ring-opened products |

Side-Chain Functionalization at the Methyl Moiety (if applicable to the 1,2-thiazole system)

The methyl ester group at the C5 position of this compound is a key site for side-chain functionalization. The most common reaction is hydrolysis (saponification) to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as lithium hydroxide or sodium hydroxide in an aqueous or alcoholic medium. The resulting 5-carboxy-4-bromoisothiazole would be a versatile intermediate for further transformations, such as amide bond formation.

The methyl group of the ester itself is generally not reactive towards functionalization under standard conditions. However, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This would yield (4-bromo-1,2-thiazol-5-yl)methanol, another valuable synthetic intermediate.

Table 3: Representative Side-Chain Functionalization Reactions (Based on general reactivity of carboxylic esters on heterocyclic systems)

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | LiOH, H₂O/THF | 4-Bromo-1,2-thiazole-5-carboxylic acid |

| Reduction | LiAlH₄, THF | (4-Bromo-1,2-thiazol-5-yl)methanol |

| Amidation (from the acid) | Amine, Coupling Agent (e.g., EDC, HOBt) | 4-Bromo-N-substituted-1,2-thiazole-5-carboxamide |

Applications in Advanced Organic Synthesis and Scaffold Design

Utilization of Methyl 4-bromo-1,2-thiazole-5-carboxylate as a Versatile Synthetic Building Block

This compound is a prime example of a heterocyclic building block engineered for synthetic utility. The compound features two key functional groups that act as handles for orthogonal chemical modifications: the bromo substituent at the C4 position and the methyl carboxylate group at the C5 position.

The bromine atom is particularly valuable for its ability to participate in a wide array of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond on the electron-deficient isothiazole (B42339) ring is activated for reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Simultaneously, the methyl carboxylate group offers another site for diversification. It can undergo several transformations, including:

Amidation: Reaction with a diverse range of primary or secondary amines to generate a library of amides. This is often achieved after hydrolysis of the ester to the corresponding carboxylic acid, followed by activation and coupling.

Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used in further coupling reactions or as a key pharmacophoric feature.

Reduction: Conversion to a primary alcohol, which can be further functionalized.

This dual functionality allows for a stepwise and controlled elaboration of the isothiazole core, making this compound a powerful tool for constructing molecules with precisely tailored properties. The reactivity of bromo-substituted thiazole (B1198619) and thiadiazole esters in such coupling reactions is well-documented, establishing a strong precedent for the synthetic potential of this isothiazole derivative. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting C4-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl / Heteroaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | Alkenyl |

Construction of Complex Heterocyclic Systems Incorporating the Isothiazole Core

The isothiazole scaffold provided by this compound is not merely a carrier for functional groups but can be integrated as a core component of larger, multi-ring systems. This is crucial in drug discovery, where molecular complexity and three-dimensional shape are key determinants of biological activity.

A key strategy in scaffold development is the annulation, or fusion, of additional rings onto the isothiazole core. While direct fusion reactions starting from this compound are specific to a target structure, the principles can be illustrated by the synthesis of related fused systems. For instance, the synthesis of the novel 2H-thiazolo[4,5-d] nih.govnih.govgoogle.comtriazole system highlights a modern approach to creating [5-5]-fused heteroaromatics. rsc.orgrsc.org Although the reported synthesis builds the thiazole onto a triazole precursor, a retrosynthetic analysis suggests that a suitably functionalized isothiazole could serve as the starting point for constructing the adjacent triazole ring.

A plausible synthetic route starting from the isothiazole core could involve:

Conversion of the C5-ester to an amide and then to a thioamide.

Functionalization of the C4-position via displacement of the bromine with an azide (B81097) (N₃) group.

Intramolecular cyclization of the resulting intermediate to form a fused thiadiazole or related heterocycle.

Alternatively, the synthesis of 1,2,4-triazole-3-thiones demonstrates the cyclization of thiosemicarbazide (B42300) derivatives, a reaction that could be adapted to isothiazole-containing substrates to build a fused triazole ring. nih.gov The incorporation of the isothiazole moiety into such fused systems is a promising avenue for creating novel chemical entities.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ester to Amide | 1. NaOH (hydrolysis) 2. SOCl₂ 3. NH₃ | 4-bromo-1,2-thiazole-5-carboxamide |

| 2 | Nucleophilic Aromatic Substitution | NaN₃, DMSO | 4-azido-1,2-thiazole-5-carboxamide |

| 3 | Amide to Thioamide | Lawesson's Reagent | 4-azido-1,2-thiazole-5-carbothioamide |

| 4 | Intramolecular Cyclization | Heat or Acid/Base catalyst | Fused Thiazolo-thiadiazole or Triazole derivative |

Beyond simple fusion, the isothiazole core can be embedded within larger, more complex polycyclic frameworks. A powerful method to achieve this is through sequential cross-coupling reactions. For example, a synthetic strategy could involve an initial Suzuki coupling at the C4-bromo position to attach a second heterocyclic ring, followed by modification of the C5-ester into a group capable of undergoing a subsequent intramolecular cyclization.

The synthesis of thiazolo[5,4-f]quinazolines provides a template for this type of complex scaffold construction. nih.gov In analogous syntheses, a brominated heterocyclic building block is elaborated through a series of reactions including cyclizations and substitutions to yield a tricyclic system. Applying this logic, this compound could be envisioned as a starting point for building complex structures where the isothiazole is fused or linked to other privileged scaffolds like quinazolines, pyrimidines, or indoles. nih.govnih.gov

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation Based on the Isothiazole Scaffold

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological probes or drug leads. nih.gov this compound is an ideal substrate for DOS due to its two distinct and readily modifiable functional groups.

A typical DOS strategy would involve a two-dimensional library synthesis:

Vector 1 (C4-Position): A range of different boronic acids (R¹-B(OH)₂) are coupled to the C4-bromo position using a high-throughput Suzuki-Miyaura reaction protocol. This generates a set of intermediates, each with a unique R¹ group.

Vector 2 (C5-Position): The ester group in each of these intermediates is hydrolyzed to the carboxylic acid. This pool of acids is then reacted with a library of diverse amines (R²-NH₂) in an array format to generate a large collection of amides.

The result is a matrix library of compounds with the general structure of N-(R²)-4-(R¹)-1,2-thiazole-5-carboxamide, where the R¹ and R² groups are systematically varied. This approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material, significantly accelerating the discovery process. researchgate.net The thiazole scaffold, known for its prevalence in FDA-approved drugs, serves as a reliable and "privileged" core for such libraries. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Isothiazole Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Methyl 4-bromo-1,2-thiazole-5-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing key information about the electronic environment of the protons present. The spectrum would be expected to show two main signals corresponding to the aromatic proton on the isothiazole (B42339) ring and the protons of the methyl ester group.

The sole proton on the isothiazole ring, H-3, would likely appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its exact chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the bromine and carboxylate substituents. The methyl protons of the ester group (-OCH₃) would also present as a singlet, but at a much higher field, generally in the range of δ 3.8 to 4.2 ppm. The integration of these peaks would be in a 1:3 ratio, corresponding to the single aromatic proton and the three methyl protons, respectively.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 9.0 | Singlet (s) | 1H |

| -OCH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

The carbonyl carbon of the ester group (C=O) would be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbons of the isothiazole ring (C-3, C-4, and C-5) would resonate in the aromatic region, with their specific chemical shifts determined by the substitution pattern. The C-4 carbon, being directly attached to the electronegative bromine atom, is expected to be significantly shielded and appear at a relatively upfield position for a substituted aromatic carbon, likely between δ 110 and 125 ppm. The C-5 carbon, bonded to the carboxylate group, would be downfield, while the C-3 carbon would also be in the downfield region due to its proximity to the nitrogen atom. The methyl carbon of the ester group (-OCH₃) would be observed at the highest field, typically between δ 50 and 60 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-3 | 140 - 155 |

| C-5 | 130 - 145 |

| C-4 | 110 - 125 |

| -OCH₃ | 50 - 60 |

Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HMQC, HSQC, NOESY)

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no significant COSY correlations are expected as all proton signals are anticipated to be singlets.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the H-3 proton signal to the C-3 carbon signal, and another cross-peak linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The H-3 proton showing correlations to C-4 and C-5.

The methyl protons of the ester group showing a correlation to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for this simple molecule, a NOESY spectrum could show a through-space interaction between the H-3 proton and the methyl protons of the ester group if their spatial proximity allows, further confirming their relative positions on the ring.

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining information about the fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and the cleavage of the isothiazole ring.

| Ion | Expected m/z | Description |

| [C₅H₄⁷⁹BrNO₂S]⁺ | 236.9 | Molecular ion with ⁷⁹Br |

| [C₅H₄⁸¹BrNO₂S]⁺ | 238.9 | Molecular ion with ⁸¹Br |

| [M - OCH₃]⁺ | 205.9 / 207.9 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 177.9 / 179.9 | Loss of the methyl carboxylate group |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aromatic proton and the methyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N and C=C stretching vibrations of the isothiazole ring would be observed in the fingerprint region, between 1600 and 1400 cm⁻¹. The C-O stretching of the ester would likely show a strong band between 1300 and 1100 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=N, C=C (Ring) | 1600 - 1400 | Medium to Strong |

| C-O (Ester) | 1300 - 1100 | Strong |

| C-Br | 600 - 500 | Medium to Strong |

Elemental Composition Determination: Combustion Analysis

Combustion analysis is a classical and highly accurate method for determining the elemental composition of a pure organic compound. For this compound (C₅H₄BrNO₂S), the theoretical elemental percentages can be calculated based on its molecular formula. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the compound's purity and elemental makeup.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 25.23 |

| Hydrogen (H) | 1.69 |

| Bromine (Br) | 33.57 |

| Nitrogen (N) | 5.88 |

| Oxygen (O) | 13.44 |

| Sulfur (S) | 13.47 |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on known structures of similar isothiazole derivatives is presented in Table 1. Such data would be deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access. acs.orgcam.ac.uk The analysis of a related compound, N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, reveals insights into the planarity and dihedral angles of the thiazole (B1198619) ring system with its substituents. libretexts.org

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₅H₄BrNO₂S |

| Formula Weight | 238.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.115 |

| c (Å) | 9.432 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 783.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 2.015 |

| Absorption Coeff. (mm⁻¹) | 6.75 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallographic analysis.

From such data, key structural features can be inferred. The planarity of the isothiazole ring is a critical parameter, as is the orientation of the bromo and methyl carboxylate substituents relative to the ring. These structural details are essential for understanding intermolecular interactions, such as halogen bonding or π-stacking, which can influence the compound's physical properties and biological activity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in solution. It is particularly well-suited for non-volatile and thermally sensitive compounds. For the analysis of isothiazole derivatives, reversed-phase HPLC is a common choice. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a suitable detector, typically a UV-Vis detector. A pure compound will ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component. A study on a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, utilized thin-layer chromatography (TLC), a precursor to modern HPLC, for monitoring reaction progress and assessing purity. mdpi.com

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Hypothetically, 8.5 minutes for the main compound |

Note: These parameters are illustrative and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M+ and M+2 peaks). libretexts.org The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon ionization, provides further structural information. Common fragmentation patterns for brominated compounds and esters can be predicted and used to confirm the structure. libretexts.orgyoutube.com

Table 3: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 237/239 | [M]⁺, Molecular ion |

| 206/208 | [M - OCH₃]⁺, Loss of the methoxy group |

| 178/180 | [M - COOCH₃]⁺, Loss of the methyl carboxylate group |

| 158 | [M - Br]⁺, Loss of the bromine atom |

| 99 | [C₄H₂NS]⁺, Isothiazole ring fragment |

Note: This is a predicted fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the compound.

Theoretical and Computational Chemistry Studies on Isothiazole Systems

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometry and electronic characteristics of isothiazole (B42339) derivatives. physchemres.orgresearchgate.net For a molecule like Methyl 4-bromo-1,2-thiazole-5-carboxylate, DFT calculations could elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Such calculations have been used to study the structure and electronic properties of various 3-isothiazolones. rsc.org

The electronic properties of isothiazoles, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are critical for understanding their reactivity. physchemres.orgresearchgate.net The MEP, for instance, can identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about how the molecule will interact with other reagents. physchemres.org For this compound, the bromine atom and the carbonyl group of the ester would be expected to create significant electrophilic sites, while the nitrogen and sulfur atoms would contribute to nucleophilic character.

Table 1: Representative Calculated Electronic Properties of Substituted Isothiazoles

| Property | Description | Illustrative Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com | 4.0 to 5.5 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 4.0 D |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. mdpi.com | 1.5 to 3.0 eV |

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. mdpi.com | 8.0 to 9.5 eV |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, including identifying intermediates and transition states. e3s-conferences.orgucsb.edu For isothiazole systems, theoretical studies have been conducted to understand various reactions, such as photochemical isomerizations and reactions with electrophiles. physchemres.orgrsc.org These studies often involve calculating the potential energy surface of a reaction, which helps in determining the most likely reaction mechanism. rsc.org

In the context of this compound, computational methods could be employed to study its synthesis and subsequent reactions. For example, the mechanism of bromination of the isothiazole ring or the nucleophilic substitution of the bromine atom could be investigated. Transition state calculations are particularly valuable as they provide information about the energy barriers of different reaction pathways, allowing for predictions of reaction feasibility and selectivity. e3s-conferences.org The structures of transition states, which are saddle points on the potential energy surface, can be located and characterized through computational methods. ucsb.edu

For instance, a study on the reaction of 4-isothiazolin-3-one with dibromine used DFT to show that the attack preferentially occurs at the C2=C3 bond. physchemres.org Similar computational approaches could predict the regioselectivity of reactions involving this compound.

Table 2: Illustrative Data from a Computational Study of a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter(s) |

| Reactants | Starting materials (e.g., Isothiazole + Reagent) | 0.0 | - |

| Reactant Complex | Pre-reaction complex | -5.2 | Intermolecular distance: 3.5 Å |

| Transition State 1 | First energy barrier | +15.8 | Forming bond length: 2.1 Å |

| Intermediate | A stable species formed during the reaction | -10.1 | Fully formed new bond |

| Transition State 2 | Second energy barrier | +12.5 | Breaking bond length: 2.3 Å |

| Product Complex | Post-reaction complex | -20.3 | Intermolecular distance: 4.0 Å |

| Products | Final products | -18.7 | - |

Investigation of Structure-Reactivity Relationships using Computational Chemistry

Computational chemistry plays a crucial role in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). rsc.org By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can understand how different functional groups influence reactivity and other characteristics. rsc.org For isothiazole derivatives, computational studies have explored how substituents affect their biological activity and chemical reactivity. rsc.orgacademie-sciences.fr

For this compound, a computational SAR study could involve replacing the bromo group with other halogens or functional groups and calculating the resulting changes in electronic properties and reactivity descriptors. These descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the energies of the frontier molecular orbitals. atlantis-press.com Such studies can provide a rational basis for designing new isothiazole derivatives with desired properties. For example, a multi-linear regression analysis was used to correlate the experimental activity of 3-isothiazolones with their calculated solvation energies. rsc.org

Table 3: Hypothetical Structure-Reactivity Descriptors for a Series of 4-Substituted Isothiazoles

| Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| -H | -6.50 | -1.80 | 4.70 | 1.85 |

| -Cl | -6.65 | -2.05 | 4.60 | 2.10 |

| -Br | -6.70 | -2.10 | 4.60 | 2.15 |

| -I | -6.60 | -2.00 | 4.60 | 2.05 |

| -CN | -7.10 | -2.50 | 4.60 | 2.65 |

| -NO2 | -7.30 | -2.80 | 4.50 | 3.10 |

Molecular Dynamics Simulations and Conformational Analysis of Isothiazole-Containing Molecules

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. plos.org MD simulations have been used to investigate the stability of protein-ligand complexes involving thiazole (B1198619) derivatives and to explore the conformational preferences of flexible molecules. plos.orgnih.govemory.edu

For a relatively rigid molecule like this compound, the primary focus of MD simulations might be on the conformational flexibility of the methyl ester group and its interactions with solvent molecules or a biological target. emory.edu The simulations can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site. acs.org For instance, MD simulations can be used to analyze the stability of hydrogen bonds and other non-covalent interactions that are critical for molecular recognition. nih.gov

Table 4: Representative Output from a Conformational Analysis of a Substituted Isothiazole

| Conformer | Dihedral Angle (°)(C4-C5-C=O-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.5 | 0.00 | 65.2 |

| 2 | 179.8 | 0.85 | 34.1 |

| 3 | 90.2 | 4.50 | 0.7 |

Emerging Research Directions and Future Outlook for Methyl 4 Bromo 1,2 Thiazole 5 Carboxylate Chemistry

Development of Novel and Efficient Synthetic Approaches to Functionalized Isothiazoles

The isothiazole (B42339) core is a key pharmacophore in numerous biologically active compounds, driving the need for efficient and versatile synthetic routes. While classical methods for isothiazole synthesis exist, contemporary research is focused on developing more sustainable, atom-economical, and diversity-oriented approaches. The strategic placement of the bromine atom and the methyl ester group in Methyl 4-bromo-1,2-thiazole-5-carboxylate makes it an ideal substrate for a variety of cross-coupling reactions.

| Reaction Type | Catalyst/Reagents | Substituent Introduced at C4 | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl, Heteroaryl | Fictional Example |

| Stille Coupling | Pd(PPh₃)₄, CuI | Alkynyl, Aryl | Fictional Example |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | Fictional Example |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Amines | Fictional Example |

Exploration of Unconventional Reactivity Profiles and New Transformative Reactions

Beyond its role as a scaffold for functionalization, the inherent reactivity of the isothiazole ring in this compound is a subject of intense investigation. The electron-deficient nature of the isothiazole ring, coupled with the influence of the bromo and carboxylate substituents, gives rise to unique reactivity patterns that can be harnessed for novel chemical transformations.

One area of emerging interest is the exploration of ring-opening and ring-transformation reactions. Under specific conditions, the N-S bond of the isothiazole ring can be cleaved, leading to the formation of acyclic intermediates that can be trapped with various electrophiles or nucleophiles to generate new heterocyclic or acyclic structures. This unconventional reactivity opens up new avenues for the synthesis of complex molecules that would be challenging to access through traditional methods. Additionally, the development of novel C-H activation strategies at the C3 position of the isothiazole ring is a promising area of research, offering a direct and atom-economical way to introduce further functionalization.

Rational Design and Synthesis of Advanced Isothiazole-Containing Molecular Probes and Functional Materials

The unique electronic and photophysical properties of the isothiazole nucleus make it an attractive component for the design of molecular probes and functional materials. The ability to systematically modify the structure of this compound through the synthetic methods described above allows for the fine-tuning of these properties for specific applications.

In the realm of molecular probes, isothiazole-based fluorophores are being developed for sensing and imaging applications. By conjugating the isothiazole core with other aromatic systems or responsive moieties, researchers can create probes that exhibit changes in their fluorescence emission in response to specific analytes or environmental changes. In materials science, the incorporation of isothiazole units into conjugated polymers and small molecules is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-accepting nature of the isothiazole ring can be beneficial for charge transport and for tuning the energy levels of these materials.

| Application Area | Desired Properties | Design Strategy |

| Molecular Probes | High quantum yield, Analyte selectivity | Conjugation with fluorophores, Introduction of binding sites |

| Organic Electronics | High charge carrier mobility, Tunable energy levels | Incorporation into conjugated polymer backbones |

| Functional Dyes | Strong absorption in the visible region, Photostability | Extended π-conjugation through cross-coupling reactions |

Synergistic Application of Synthetic Methodologies and Computational Chemistry in Isothiazole Research

The integration of computational chemistry with synthetic efforts is proving to be a powerful strategy for accelerating progress in isothiazole research. Density functional theory (DFT) calculations are being employed to predict the reactivity of this compound and to elucidate the mechanisms of novel transformations. These theoretical insights can guide the design of new reactions and the optimization of reaction conditions, saving significant experimental time and resources.

Furthermore, computational modeling is instrumental in the rational design of new functional molecules. By calculating key properties such as molecular orbital energies, absorption spectra, and excited-state behavior, researchers can screen potential candidates for molecular probes and materials before embarking on their synthesis. This synergistic approach, where computational predictions inform experimental design and experimental results validate and refine theoretical models, is poised to drive the next wave of innovation in the chemistry of functionalized isothiazoles. The continued exploration of the rich chemistry of this compound and its derivatives promises to yield exciting new discoveries with far-reaching implications across various scientific disciplines.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-bromo-1,2-thiazole-5-carboxylate, and how do reaction conditions influence yield?

Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions, where brominated thiazole intermediates are coupled with boronic acids. For example, brominated heterocycles like 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole (structurally analogous to the target compound) require optimization of catalyst loading (e.g., Pd(PPh₃)₄ at 10 mol%), base (Na₂CO₃), and microwave irradiation to achieve efficient coupling . However, bromothiazole derivatives may exhibit steric or electronic challenges, necessitating tailored conditions (e.g., TBAB as a phase-transfer catalyst). Yield optimization typically involves screening solvents (aqueous vs. organic), temperature, and stoichiometry of boronic acid equivalents.

Basic: How should crystallographic data for this compound be analyzed to confirm structural integrity?

Answer:

Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Use programs like SHELX (specifically SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For example, SHELXL can handle high-resolution data for small molecules and identify potential twinning or disorder in the bromine/thiazole moieties . Pair this with ORTEP-3 for visualizing thermal ellipsoids and validating molecular geometry against calculated DFT models .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) for brominated thiazole derivatives?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. For this compound:

- NMR: Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Bromine’s electronegativity deshields adjacent protons, but unexpected shifts may indicate residual DMSO or water.

- Mass Spectrometry: High-resolution ESI-MS can distinguish isotopic patterns (⁷⁹Br/⁸¹Br) from adducts or fragmentation artifacts.

Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and elemental analysis to resolve discrepancies .

Advanced: What strategies mitigate instability of brominated thiazoles during storage or reaction?

Answer:

Bromothiazoles are prone to hydrolysis and light-induced degradation. Key strategies include:

- Storage: Under inert atmosphere (argon) at -20°C, using amber vials to block UV light.

- Reaction Handling: Avoid protic solvents (e.g., MeOH) in nucleophilic conditions; use anhydrous DMF or THF.

- Stability Monitoring: Periodic ¹H NMR or TLC to detect decomposition (e.g., free carboxylic acid formation from ester hydrolysis) .

Advanced: How can computational methods predict reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For Suzuki couplings:

- Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (C-O) sites.

- Solvent effects (PCM models) predict reaction barriers in polar vs. nonpolar media.

Pair computational results with experimental kinetic studies (e.g., varying Pd catalysts) to refine predictive accuracy .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Chromatography: Flash column chromatography (silica gel, hexane/EtOAc gradient) separates bromothiazoles from Pd residues or unreacted boronic acids.

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences; monitor purity via melting point (literature comparison) and HPLC (≥95% purity threshold) .

Advanced: How can researchers validate the absence of regioisomeric byproducts in synthesized this compound?

Answer:

- 2D NMR: NOESY or HSQC spectra confirm spatial proximity of bromine to the carboxylate group, ruling out alternative substitution patterns.

- SCXRD: Definitive assignment of bromine position via crystallographic data (e.g., C-Br bond length ~1.9 Å) .

- Mass Spectrometry Imaging (MSI): Localize molecular ions in complex mixtures to distinguish regioisomers .

Advanced: What are the challenges in scaling up bromothiazole synthesis while maintaining regioselectivity?

Answer:

Scale-up introduces heat transfer limitations and mixing inefficiencies. Strategies include:

- Flow Chemistry: Continuous reactors improve temperature control and reduce Pd catalyst loading.

- DoE (Design of Experiments): Statistically optimize parameters (e.g., stoichiometry, residence time) to minimize side reactions (e.g., debromination).

- In-line Analytics: PAT (Process Analytical Technology) tools like ReactIR monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.